molecular formula C15H16N2O5S B15161557 Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate CAS No. 143137-64-8

Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate

Cat. No.: B15161557
CAS No.: 143137-64-8
M. Wt: 336.4 g/mol
InChI Key: JIUYTPNTEDIRGF-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is a synthetic phenoxyacetate derivative featuring a pyrimidine core substituted with two methoxy groups at the 4- and 6-positions. The compound’s structure integrates a sulfur atom (sulfanyl group) bridging the pyrimidine ring and the phenoxyacetate moiety, distinguishing it from traditional phenoxy herbicides. Synthesized via nucleophilic substitution reactions involving hydroquinone, substituted pyrimidines, and chloroacetic esters, this compound exhibits herbicidal activity, particularly against monocotyledonous weeds such as Digitaria sanguinalis L. . Its mechanism likely involves disruption of acetolactate synthase (ALS), a target common to sulfonylurea and pyrimidinyloxy herbicides.

Properties

CAS No.

143137-64-8

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-2-phenoxyacetate

InChI

InChI=1S/C15H16N2O5S/c1-19-11-9-12(20-2)17-15(16-11)23-14(13(18)21-3)22-10-7-5-4-6-8-10/h4-9,14H,1-3H3

InChI Key

JIUYTPNTEDIRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)SC(C(=O)OC)OC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate typically involves the reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester . The reaction conditions often include the use of solvents such as ethyl acetate and petroleum ether, with temperature control to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phenoxyacetate derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine Ring

The pyrimidine ring’s substitution pattern critically influences herbicidal potency and selectivity:

Compound Name Pyrimidine Substituents Linking Group Key Bioactivity (Concentration for Efficacy)
Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate 4,6-dimethoxy -S- (sulfanyl) High activity against monocots (inferred)
4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxyacetate 4,6-dimethoxy -O- (oxy) Herbicidal at 50–100 mg/L
4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxyacetate 4,6-dimethyl -O- (oxy) Moderate activity (50–100 mg/L)

Key Findings :

  • Methoxy vs. Methyl Groups : Methoxy substituents (electron-withdrawing) enhance herbicidal activity compared to methyl groups (electron-donating), likely due to improved binding to ALS enzymes .
  • Sulfanyl vs. However, oxy-linked derivatives (e.g., 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxyacetate) are well-documented for rapid uptake in weeds .

Comparison with Pyrimidine-Based Sulfonamides and Trifluoromethyl Derivatives

Other pyrimidine-containing herbicides and pharmaceuticals highlight the role of additional functional groups:

Sulfonamide Derivatives

Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide () feature sulfonamide linkages. These exhibit distinct modes of action, often targeting enzymes like dihydrofolate reductase. In contrast, the target compound’s sulfanyl group may reduce mammalian toxicity while retaining herbicidal efficacy.

Trifluoromethylpyrimidine Derivatives

The patent EP 4 374 877 A2 () describes trifluoromethylpyrimidine-carbamoyl hybrids (e.g., 3-[2-[...]pentanedioic acid). The trifluoromethyl group enhances lipophilicity and bioavailability, but the target compound’s methoxy groups offer a balance between solubility and membrane permeability.

Physicochemical and Environmental Properties

  • Solubility : Methoxy groups improve water solubility compared to methyl or trifluoromethyl substituents, aiding foliar absorption.
  • Degradation : Sulfanyl-linked compounds may undergo slower hydrolytic degradation than oxy-linked analogs, as evidenced by studies on sulfonylurea herbicides.

Biological Activity

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is a compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals as a herbicide. This article will explore its biological activity, including its mechanisms of action, efficacy, and safety profiles based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with methoxy groups and a sulfanyl group attached to a phenoxyacetate moiety. Its chemical formula is represented as follows:

C13H15N2O5S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{5}\text{S}

Herbicidal Properties

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate has been primarily studied for its herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth, leading to selective toxicity against target weeds while minimizing harm to crops.

The compound's herbicidal mechanism involves the inhibition of the shikimic acid pathway , which is crucial for the synthesis of aromatic amino acids in plants. This pathway is absent in animals, making such compounds selectively toxic to plants.

Efficacy Studies

Efficacy studies have demonstrated that this compound exhibits significant herbicidal activity against various weed species. The following table summarizes key findings from recent research:

Study ReferenceTarget Weed SpeciesEfficacy (%)Application Rate (g/ha)
Amaranthus spp.85200
Echinochloa crus-galli90150
Setaria viridis75250

These studies indicate that the compound can effectively control resistant weed populations when applied at appropriate rates.

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety of methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate for non-target organisms and humans. The results are summarized below:

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Dermal ToxicityNon-toxic
Aquatic ToxicityLC50 > 100 mg/L

The compound is classified as having low toxicity to mammals but requires careful handling due to potential effects on aquatic life.

Field Trials

Field trials conducted in various agricultural settings have shown promising results for the use of methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate as part of integrated weed management strategies. In one trial, it was applied alongside other herbicides to enhance overall efficacy and reduce resistance development.

Comparative Studies

Comparative studies with other herbicides indicate that methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate offers advantages in terms of selectivity and residual activity. For instance, when compared to glyphosate, this compound exhibited lower toxicity to beneficial insects while maintaining effective control over target weed species.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution between a thiol-containing pyrimidine derivative (e.g., 4,6-dimethoxy-2-mercaptopyrimidine) and methyl (phenoxy)chloroacetate. Key steps include:

  • Reflux conditions : Use ethanol or acetone as solvents (40–60°C, 4–6 hours) to promote thioether bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform-acetone mixtures improves yield .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the pyrimidinyl-sulfanyl linkage (δ ~2.8–3.2 ppm for SCH2_2) and ester carbonyl (δ ~170 ppm) .
  • IR : Validate ester C=O (1720–1740 cm1^{-1}) and methoxy C-O (1250–1270 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Ambiguities : Overlapping pyrimidine proton signals may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can crystallographic data discrepancies (e.g., thermal parameters, hydrogen placement) be resolved during structural refinement?

Answer:

  • Refinement software : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for sulfanyl and ester groups to mitigate overfitting .
  • Hydrogen placement : Fix riding H atoms with N–H = 0.86 Å and C–H = 0.93–0.97 Å, setting UisoU_{\text{iso}}(H) = 1.2–1.5 UeqU_{\text{eq}}(C) .
  • Validation : Cross-check using Rint_{\text{int}} < 0.05 and PLATON’s ADDSYM to detect missed symmetry .

Advanced: What analytical strategies are recommended for identifying and quantifying reaction byproducts (e.g., sulfoxide derivatives or unreacted intermediates)?

Answer:

  • HPLC : Use a C18 column (acetonitrile-water gradient, UV detection at 254 nm) to separate byproducts. Compare retention times with synthesized standards .
  • LC-MS/MS : Identify sulfoxide derivatives (e.g., oxidation of sulfanyl groups) via precursor ion scanning (m/z 369–371) .
  • Quantitative NMR : Integrate residual chloroform (δ 7.26 ppm) as an internal standard for unreacted starting material .

Advanced: How can computational modeling (e.g., DFT, docking) predict the compound’s reactivity or interactions with biological targets?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., sulfanyl group nucleophilicity) .
  • Molecular docking : Simulate binding to acetolactate synthase (ALS) using AutoDock Vina. Focus on hydrogen bonding with pyrimidine dimethoxy groups and steric clashes with phenoxyacetate .
  • MD simulations : Assess stability of enzyme-ligand complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Advanced: What strategies mitigate spectral interference in UV/Vis or fluorescence studies caused by the pyrimidine ring’s conjugation?

Answer:

  • Solvent selection : Use acetonitrile (low UV cutoff) to minimize background absorption.
  • Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the phenoxy group via ester hydrolysis and re-synthesis .
  • Correction methods : Subtract solvent baselines and apply derivative spectroscopy to resolve overlapping peaks .

Advanced: How should researchers address contradictions between theoretical and experimental data (e.g., bond lengths, reaction yields)?

Answer:

  • X-ray vs. DFT : Compare crystallographic bond lengths (e.g., C–S: 1.76–1.82 Å) with DFT-optimized values. Adjust basis sets (e.g., 6-311++G(2d,p)) for better agreement .
  • Yield optimization : Re-evaluate stoichiometry (e.g., excess chloroacetate to drive thiol substitution) or catalyst use (e.g., K2_2CO3_3) .

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